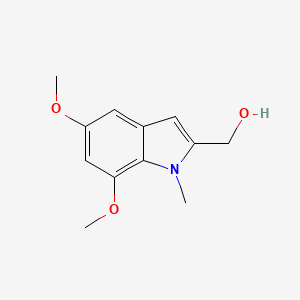
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with methoxy groups at positions 5 and 7, a methyl group at position 1, and a methanol group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole core.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)aldehyde or (5,7-dimethoxy-1-methyl-1H-indol-2-yl)carboxylic acid.
Reduction: Formation of (5,7-dimethoxy-1-methyl-1H-indoline-2-yl)methanol.
Substitution: Formation of halogenated or nitrated derivatives of the indole core.
Scientific Research Applications
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indole core .
Comparison with Similar Compounds
Similar Compounds
(5-methyl-1H-indol-2-yl)methanol: Similar structure but lacks the methoxy groups at positions 5 and 7.
(5,7-dimethoxy-1H-indol-2-yl)methanol: Similar structure but lacks the methyl group at position 1.
Uniqueness
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is unique due to the presence of both methoxy groups and a methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(5,7-dimethoxy-1-methylindol-2-yl)methanol |
InChI |
InChI=1S/C12H15NO3/c1-13-9(7-14)4-8-5-10(15-2)6-11(16-3)12(8)13/h4-6,14H,7H2,1-3H3 |
InChI Key |
HXNWWIXQRQNZKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=CC(=C21)OC)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


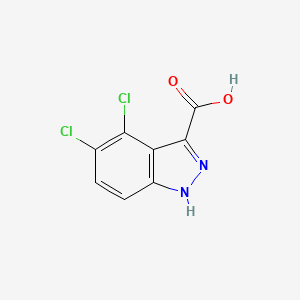
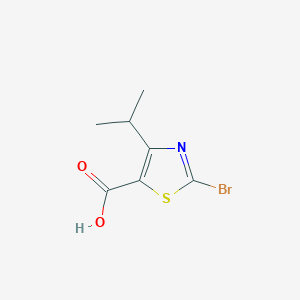

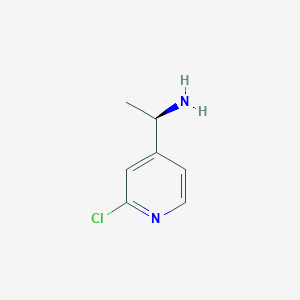
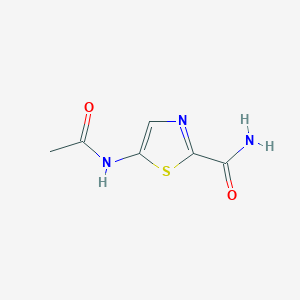
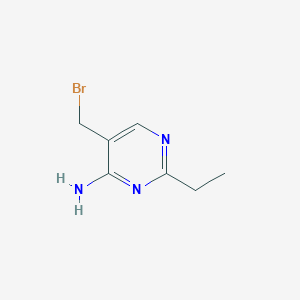
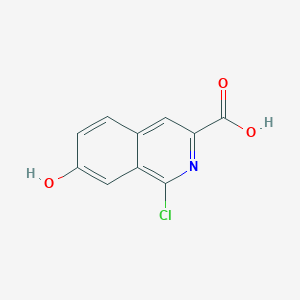
![(R)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13031441.png)
![N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide](/img/structure/B13031445.png)

![3'-Fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one](/img/structure/B13031464.png)
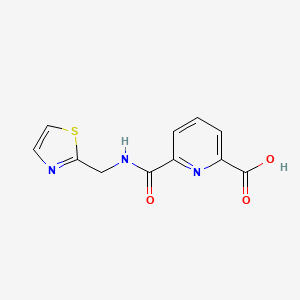
![5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13031469.png)

